![molecular formula C27H28FN5O2S B2963168 2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034480-51-6](/img/structure/B2963168.png)
2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a pyrimidine ring, a piperazine ring, and a phenyl ring .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The presence of these rings may influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrimidine and piperazine rings, as well as the electron-withdrawing fluorine atom on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyrimidine and piperazine rings could enhance solubility in water, while the nonpolar phenyl rings could enhance solubility in organic solvents .Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
This compound has been identified as a potential inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . ENT inhibitors are predominantly selective for ENT1, but this compound shows a higher selectivity for ENT2, which could lead to the development of new therapeutic agents targeting specific nucleoside transport pathways.
Anti-Fibrotic Activity
Research suggests that analogs of this compound may exhibit anti-fibrotic activity . Fibrosis can lead to severe organ damage, and the ability to inhibit or reverse this process could have significant implications for the treatment of diseases such as liver cirrhosis or pulmonary fibrosis.
Pharmacological Agent Development
The compound’s selective inhibition properties make it a candidate for further modification and optimization as a pharmacological agent . By altering its structure, researchers can enhance its potency and selectivity for specific biological targets.
Antifungal Applications
Although not directly related to the compound , similar structures have been evaluated for antifungal activity . This suggests that with structural modifications, the compound could potentially be developed into an antifungal agent.
Chemical Synthesis and Drug Design
The compound’s structure, featuring a piperazine ring and a fluorophenyl group, is indicative of its potential use in chemical synthesis and drug design. It could serve as a building block for creating a variety of bioactive molecules.
Enzyme Reaction Studies
Compounds with similar structures have been used in enzyme reaction studies to understand their biological activities . This compound could similarly be used to probe the mechanisms of enzymes and aid in the discovery of new drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O2S/c1-18(2)33-26(35)25-24(22(16-29-25)19-6-4-3-5-7-19)30-27(33)36-17-23(34)32-14-12-31(13-15-32)21-10-8-20(28)9-11-21/h3-11,16,18,29H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBAYYJHXGQTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
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